Cas no 2228767-70-0 (3-(1H-indazol-7-yl)propane-1-thiol)

3-(1H-Indazol-7-yl)propane-1-thiol is a sulfur-containing heterocyclic compound featuring an indazole core linked to a propylthiol moiety. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The thiol group offers strong nucleophilic character, enabling efficient conjugation or functionalization, while the indazole scaffold contributes to potential biological activity. Its stability under standard conditions and compatibility with common synthetic protocols enhance its utility in medicinal chemistry and material science. The compound is particularly useful for constructing sulfur-based linkages or as a precursor for metal-chelating ligands.
3-(1H-indazol-7-yl)propane-1-thiol structure
2228767-70-0 structure
Product name:3-(1H-indazol-7-yl)propane-1-thiol
CAS No:2228767-70-0
MF:C10H12N2S
MW:192.280680656433
CID:6529470
PubChem ID:165717010

3-(1H-indazol-7-yl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-indazol-7-yl)propane-1-thiol
    • 2228767-70-0
    • EN300-1729001
    • Inchi: 1S/C10H12N2S/c13-6-2-5-8-3-1-4-9-7-11-12-10(8)9/h1,3-4,7,13H,2,5-6H2,(H,11,12)
    • InChI Key: BRALAJQYTRQXSU-UHFFFAOYSA-N
    • SMILES: SCCCC1C=CC=C2C=NNC=12

Computed Properties

  • Exact Mass: 192.07211956g/mol
  • Monoisotopic Mass: 192.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.7Ų
  • XLogP3: 2.5

3-(1H-indazol-7-yl)propane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1729001-10.0g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
10g
$4236.0 2023-06-04
Enamine
EN300-1729001-5.0g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
5g
$2858.0 2023-06-04
Enamine
EN300-1729001-1g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
1g
$986.0 2023-09-20
Enamine
EN300-1729001-0.25g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
0.25g
$906.0 2023-09-20
Enamine
EN300-1729001-0.05g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
0.05g
$827.0 2023-09-20
Enamine
EN300-1729001-2.5g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
2.5g
$1931.0 2023-09-20
Enamine
EN300-1729001-0.1g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
0.1g
$867.0 2023-09-20
Enamine
EN300-1729001-1.0g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
1g
$986.0 2023-06-04
Enamine
EN300-1729001-0.5g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
0.5g
$946.0 2023-09-20
Enamine
EN300-1729001-5g
3-(1H-indazol-7-yl)propane-1-thiol
2228767-70-0
5g
$2858.0 2023-09-20

Additional information on 3-(1H-indazol-7-yl)propane-1-thiol

Introduction to 3-(1H-indazol-7-yl)propane-1-thiol (CAS No: 2228767-70-0)

3-(1H-indazol-7-yl)propane-1-thiol is a significant compound in the realm of pharmaceutical and biochemical research, characterized by its unique structural and functional properties. This heterocyclic thiol derivative, with the CAS number 2228767-70-0, has garnered attention due to its potential applications in drug discovery and molecular interactions. The compound's structure combines the stability of a propane-thiol moiety with the bioactivity of an indazole ring, making it a versatile scaffold for further chemical modifications and biological investigations.

The indazole ring, a fused benzene and pyrrole system, is well-documented for its role in various pharmacological activities. It has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiol group at the propane position enhances the compound's reactivity, allowing for diverse chemical transformations such as disulfide bond formation, which is crucial in protein-protein interactions and redox signaling pathways. This dual functionality makes 3-(1H-indazol-7-yl)propane-1-thiol a valuable tool in both synthetic chemistry and drug development.

In recent years, there has been a surge in research focusing on indazole derivatives due to their broad spectrum of biological activities. Studies have shown that indazole-based compounds can modulate various cellular processes by interacting with specific targets. For instance, derivatives of indazole have been found to inhibit kinases and other enzymes involved in cancer progression. The thiol group in 3-(1H-indazol-7-yl)propane-1-thiol adds an extra layer of complexity, enabling it to participate in covalent modifications that are pivotal for drug-target interactions.

One of the most compelling aspects of 3-(1H-indazol-7-yl)propane-1-thiol is its potential as a lead compound for novel therapeutic agents. Researchers have leveraged its structural features to design molecules that can selectively target pathogenic organisms or dysregulated cellular pathways. The compound's ability to undergo post-translational modifications, such as oxidation or conjugation with other biomolecules, makes it particularly interesting for developing prodrugs or targeted therapies. These modifications can enhance bioavailability, improve tissue penetration, or increase specificity for certain disease markers.

The synthesis of 3-(1H-indazol-7-yl)propane-1-thiol involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the indazole core through cyclization reactions followed by thiolation at the propane position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is essential for industrial applications.

The pharmacological profile of 3-(1H-indazol-7-yl)propane-1-thiol has been explored through both in vitro and in vivo studies. Preliminary findings suggest that it exhibits promising activity against certain types of cancer cells by inducing apoptosis or inhibiting proliferation. Additionally, its interaction with thioredoxin reductase has been investigated as a potential mechanism for its therapeutic effects. These studies underscore the compound's significance as a candidate for further clinical development.

From a biochemical perspective, the thiol group plays a critical role in redox biology, influencing cellular homeostasis and stress responses. 3-(1H-indazol-7-yl)propane-1-thiol's ability to interact with thiols in biological systems opens up avenues for studying redox-dependent signaling pathways. This interaction could be exploited to develop treatments for oxidative stress-related diseases such as neurodegenerative disorders or inflammatory conditions. The compound's dual nature—combining an aromatic heterocycle with a reactive thiol—makes it a fascinating subject for mechanistic studies.

The field of medicinal chemistry continues to evolve with novel approaches to drug design and discovery. 3-(1H-indazol-7-yl)propane-1-thiol exemplifies how structural diversity can lead to innovative therapeutic strategies. By integrating insights from computational chemistry and high-throughput screening, researchers aim to accelerate the identification of biologically active molecules like this one. The compound's unique properties position it as a building block for future generations of drugs that are more effective and have fewer side effects.

In conclusion,3-(1H-indazol-7-yl)propane-1-thiol (CAS No: 2228767-70-0) represents a significant advancement in pharmaceutical research due to its structural complexity and biological potential. Its applications span from synthetic chemistry to drug development, offering opportunities for treating various diseases. As research progresses, this compound will likely continue to inspire new discoveries and therapeutic innovations.

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